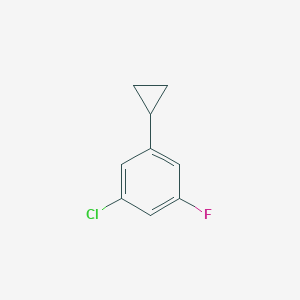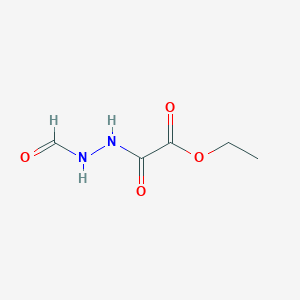
Ethyl 2-(2-formylhydrazinyl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-formylhydrazinyl)-2-oxoacetate is an organic compound with the molecular formula C5H8N2O4. It is a derivative of hydrazine and is characterized by the presence of a formyl group and an oxoacetate moiety. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-formylhydrazinyl)-2-oxoacetate can be synthesized through a multi-step process involving the reaction of ethyl oxalate with hydrazine hydrate, followed by formylation. The general synthetic route involves:
Reaction of Ethyl Oxalate with Hydrazine Hydrate: This step forms ethyl hydrazino-oxalate.
Formylation: The ethyl hydrazino-oxalate is then treated with formic acid or formic anhydride to introduce the formyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-formylhydrazinyl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl or oxoacetate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Ethyl 2-(2-formylhydrazinyl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-(2-formylhydrazinyl)-2-oxoacetate involves its interaction with biological molecules through its reactive formyl and oxoacetate groups. These groups can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially leading to alterations in their structure and function. The exact molecular targets and pathways involved are still under investigation, but its reactivity suggests it may interfere with key cellular processes.
Comparison with Similar Compounds
Ethyl 2-(2-formylhydrazinyl)-2-oxoacetate can be compared with other hydrazine derivatives and oxoacetate compounds:
Similar Compounds: Ethyl hydrazino-oxalate, ethyl formylhydrazine, and ethyl oxoacetate.
Uniqueness: The presence of both formyl and oxoacetate groups in a single molecule makes this compound unique. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Properties
Molecular Formula |
C5H8N2O4 |
|---|---|
Molecular Weight |
160.13 g/mol |
IUPAC Name |
ethyl 2-(2-formylhydrazinyl)-2-oxoacetate |
InChI |
InChI=1S/C5H8N2O4/c1-2-11-5(10)4(9)7-6-3-8/h3H,2H2,1H3,(H,6,8)(H,7,9) |
InChI Key |
UJXNHSRODDYZAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13696428.png)

![2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole](/img/structure/B13696439.png)
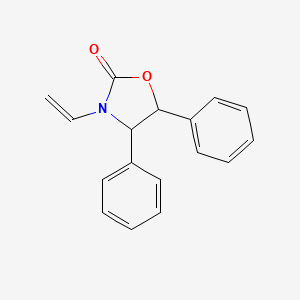
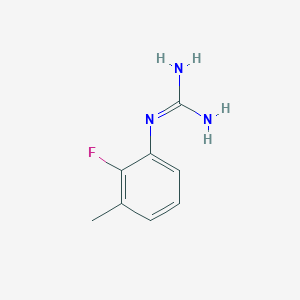
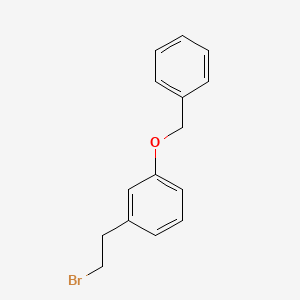
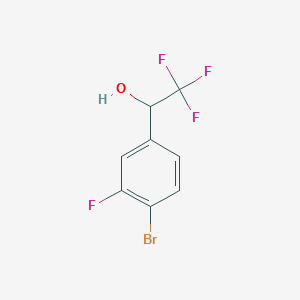
![8-Bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclobutane]-5-one](/img/structure/B13696460.png)
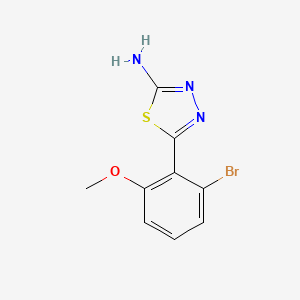
![6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13696475.png)

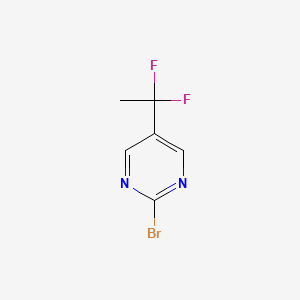
![[6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methyl-3-pyridyl]methanol](/img/structure/B13696520.png)
